1-(3,4-Dimethoxybenzyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea
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Overview
Description
N-(3,4-DIMETHOXYBENZYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a complex organic compound that features a thiourea functional groupThe presence of the 3,4-dimethoxybenzyl group enhances its solubility and stability, making it a valuable intermediate in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves the reaction of 3,4-dimethoxybenzyl chloride with tetrahydro-2-furanylmethylamine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of protective groups, such as the 3,4-dimethoxybenzyl group, can facilitate the synthesis by preventing unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYBENZYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,4-DIMETHOXYBENZYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The presence of the thiourea group allows for the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxybenzyl)-N’-methylthiourea
- N-(3,4-Dimethoxybenzyl)-N’-phenylthiourea
- N-(3,4-Dimethoxybenzyl)-N’-ethylthiourea
Uniqueness
N-(3,4-DIMETHOXYBENZYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts additional steric and electronic properties. This structural feature can enhance the compound’s solubility, stability, and reactivity compared to other similar thiourea derivatives .
Properties
Molecular Formula |
C15H22N2O3S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C15H22N2O3S/c1-18-13-6-5-11(8-14(13)19-2)9-16-15(21)17-10-12-4-3-7-20-12/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H2,16,17,21) |
InChI Key |
BFUHQMBGYWCQFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NCC2CCCO2)OC |
Origin of Product |
United States |
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